molecular formula C21H24N2O3 B2716103 4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-86-4

4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B2716103
CAS RN: 941933-86-4
M. Wt: 352.434
InChI Key: SZHLGWLPUINPKN-UHFFFAOYSA-N
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Description

“4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Chemical Properties

  • Polymer Synthesis : The synthesis of polyamides using related chemical structures has demonstrated the ability to produce materials with significant thermal stability, flexibility, and solubility in various solvents. These polymers exhibit useful levels of thermal stability with high glass transition temperatures, making them applicable in creating durable and flexible films (Hsiao et al., 2000).

  • Antitumor Agents : Certain benzamide derivatives have shown potential antitumor effects and excellent bioactivities, synthesized from commercially available raw materials. These compounds represent promising avenues for cancer therapy development (H. Bin, 2015).

  • Anti-Tubercular Scaffold : Novel derivatives related to benzamide structures were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity and were found to be non-cytotoxic to human cells, suggesting their potential as a new class of anti-tubercular drugs (Nimbalkar et al., 2018).

Material Science and Organic Chemistry

  • Fluorescent Materials : Research into pyridyl substituted benzamides has led to compounds with aggregation-enhanced emission (AEE) properties. These materials demonstrate potential for applications in organic electronics and photonics, showing responsiveness to various stimuli (Srivastava et al., 2017).

  • Organo-Soluble Polyamides : The development of organo-soluble polyamides incorporating semifluorinated aromatic units has resulted in materials with excellent solubility, thermal stability, and mechanical properties. These polyamides have applications in advanced technological fields requiring materials with specific thermal and mechanical characteristics (Bera et al., 2012).

Pharmacology and Biochemistry

  • Histone Deacetylase Inhibition : Compounds structurally related to benzamides, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as potent histone deacetylase (HDAC) inhibitors. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).

Future Directions

The future directions for research on “4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” and similar compounds could involve further exploration of their biological activity and potential applications in medicine . This could include the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

properties

IUPAC Name

4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-3-14-26-19-11-9-16(10-12-19)21(25)22-17-6-4-7-18(15-17)23-13-5-8-20(23)24/h4,6-7,9-12,15H,2-3,5,8,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHLGWLPUINPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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